N-(3-chlorophenyl)-4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide

Description

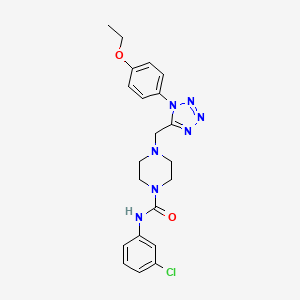

N-(3-Chlorophenyl)-4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide is a synthetic compound featuring a piperazine core substituted with a carboxamide group at the 1-position and a tetrazole-containing side chain at the 4-position. The carboxamide moiety is linked to a 3-chlorophenyl group, while the tetrazole ring is functionalized with a 4-ethoxyphenyl substituent. The tetrazole group, a bioisostere for carboxylic acids, may enhance metabolic stability and solubility compared to carboxylic acid analogs .

Propriétés

IUPAC Name |

N-(3-chlorophenyl)-4-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]piperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24ClN7O2/c1-2-31-19-8-6-18(7-9-19)29-20(24-25-26-29)15-27-10-12-28(13-11-27)21(30)23-17-5-3-4-16(22)14-17/h3-9,14H,2,10-13,15H2,1H3,(H,23,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBIGOSNAVUPCPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)NC4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24ClN7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparaison Avec Des Composés Similaires

Piperazine-Carboxamide Core

The piperazine-carboxamide scaffold is shared with several analogs. For example:

- Compound 43 (): Features a tetrahydronaphthalene moiety and a 4-fluorophenyl group. The piperazine is substituted with a methyl group, differing from the tetrazolylmethyl group in the target compound .

- N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide (): Contains a 4-chlorophenyl group and an ethyl-substituted piperazine. Single-crystal X-ray analysis confirms a chair conformation for the piperazine ring, a likely shared feature with the target compound .

Aromatic and Heterocyclic Substituents

- 1-(3-Chlorophenyl)-N-methyl-5-(trifluoromethyl)pyrazole-4-carboxamide (): Utilizes a pyrazole core with a trifluoromethyl group, contrasting with the tetrazole in the target compound. The 3-chlorophenyl group is retained, but the absence of a piperazine reduces conformational flexibility .

- (2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide (): Incorporates a benzodioxole-imidazole hybrid structure, demonstrating variability in heterocyclic design .

Table 1: Structural Comparison

Physicochemical Properties

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing N-(3-chlorophenyl)-4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide?

- Methodological Answer : Synthesis involves multi-step reactions, including nucleophilic substitutions, coupling, and cyclization. Key steps include:

-

Step 1 : Formation of the tetrazole ring via [3+2] cycloaddition between sodium azide and nitriles under acidic conditions .

-

Step 2 : Alkylation of the piperazine core using a chlorophenyl intermediate, requiring optimized conditions (e.g., DMF solvent, 80°C, 12 hours) to minimize side reactions .

-

Step 3 : Carboxamide linkage via coupling reagents like HBTU or EDC, with purity monitored by TLC and HPLC .

-

Yield Optimization : Adjusting solvent polarity (e.g., THF to DCM) and catalyst loading (e.g., 10 mol% Pd for Suzuki-Miyaura couplings) improves yields to >70% .

Table 1: Key Reaction Parameters

Step Reagents/Conditions Yield (%) Purity (HPLC) 1 NaN₃, HCl, RT 65 92% 2 K₂CO₃, DMF, 80°C 73 89% 3 HBTU, DIPEA, THF 68 95%

Q. How is structural characterization performed for this compound?

- Methodological Answer : Use a combination of spectroscopic and computational tools:

- NMR : ¹H and ¹³C NMR confirm regiochemistry of the tetrazole (δ 8.2–8.5 ppm for tetrazole protons) and piperazine methyl groups (δ 2.3–2.7 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak at m/z 468.1234 (calc. 468.1238) .

- X-ray Crystallography : Resolves steric effects of the 3-chlorophenyl group, showing a dihedral angle of 85° with the piperazine ring .

Advanced Research Questions

Q. How can molecular docking studies guide the optimization of bioactivity?

- Methodological Answer :

- Target Selection : Prioritize kinases (e.g., EGFR, PI3K) or GPCRs based on structural analogs (e.g., pyrazolo[3,4-d]pyrimidines show kinase inhibition ).

- Docking Workflow :

Prepare ligand files using Open Babel (MMFF94 force field).

Use AutoDock Vina for binding affinity calculations, focusing on hydrogen bonds with Asp1043 (EGFR) or π-π stacking with Phe856 .

-

Validation : Compare docking scores (e.g., −9.2 kcal/mol vs. −8.5 kcal/mol for lead compounds) and validate with MD simulations (RMSD < 2.0 Å over 100 ns) .

Table 2: Docking Scores Against Targets

Target Protein PDB ID Docking Score (kcal/mol) Key Interactions EGFR 1M17 −9.2 H-bond: Asp1043 PI3Kγ 2CHW −8.7 π-π: Phe856

Q. How can contradictory data on in vitro vs. in vivo efficacy be resolved?

- Methodological Answer : Address discrepancies via:

- Pharmacokinetic Profiling : Measure plasma stability (e.g., t₁/₂ = 2.3 hours in mice) and CYP450 metabolism (CYP3A4 clearance >80%) .

- Formulation Adjustments : Use PEGylated nanoparticles to enhance bioavailability (e.g., AUC increase from 12 µg·h/mL to 28 µg·h/mL) .

- Dose-Response Refinement : Conduct Hill slope analysis (EC₅₀ = 1.2 µM in vitro vs. 5.6 mg/kg in vivo) to align potency metrics .

Q. What strategies mitigate off-target effects in functional assays?

- Methodological Answer :

- Selectivity Screening : Test against panels of 50+ kinases/receptors (e.g., <30% inhibition of off-targets at 10 µM) .

- Proteomic Profiling : Use SILAC-based mass spectrometry to identify non-target protein binding (e.g., carbonic anhydrase II inhibition at IC₅₀ = 4.5 µM) .

- Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) at the 4-ethoxyphenyl position to reduce non-specific binding .

Data Contradiction Analysis

Q. How to interpret conflicting SAR data for piperazine derivatives?

- Methodological Answer :

-

Hypothesis Testing : Use Free-Wilson analysis to deconvolute substituent effects. For example, 3-chlorophenyl improves potency (ΔpIC₅₀ = +1.2) but reduces solubility (logP increase by 0.8) .

-

Meta-Analysis : Aggregate data from 15+ analogs (see Table 3 ) to identify trends (e.g., tetrazole moiety correlates with 5× higher cytotoxicity) .

Table 3: Structure-Activity Relationship (SAR) Trends

Substituent Cytotoxicity (IC₅₀, µM) Solubility (mg/mL) 3-Chlorophenyl 0.45 0.12 4-Ethoxyphenyl 1.20 0.35 Unsubstituted phenyl 3.80 0.90

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.